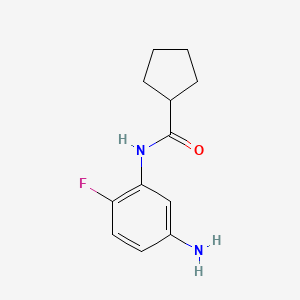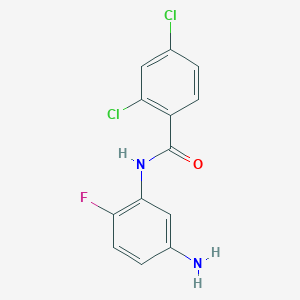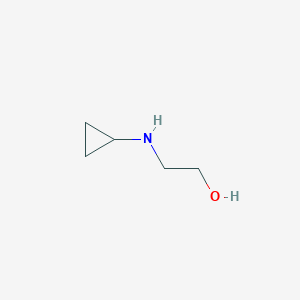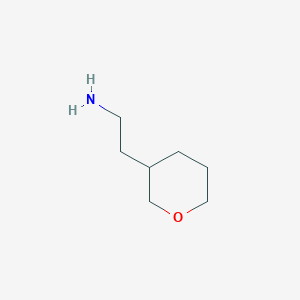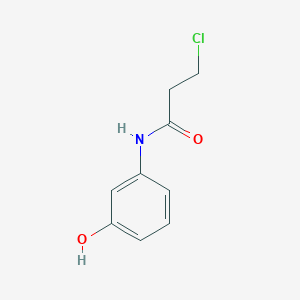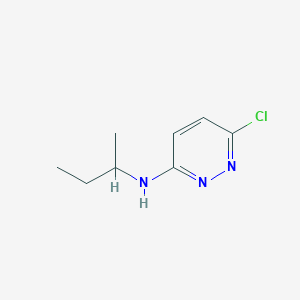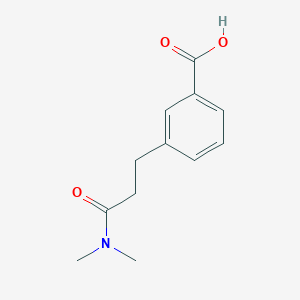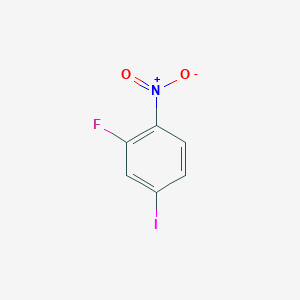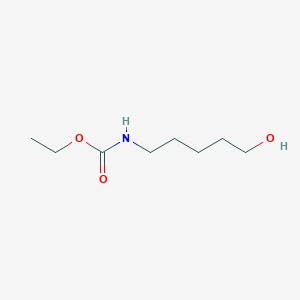![molecular formula C17H17N3OS B1357496 1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one CAS No. 929694-89-3](/img/structure/B1357496.png)
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one, also known as DMPP, is an organosulfur compound that has recently gained attention for its potential applications in a variety of scientific fields. In particular, DMPP has been studied for its ability to act as a catalyst in organic synthesis, its potential as a therapeutic agent, and its potential as a tool for biophysical research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Properties
Analgesic and Anti-inflammatory Properties : The compound has been synthesized for its potential analgesic and anti-inflammatory properties. One study demonstrates significant activity in this regard, comparing the compound's efficacy with diclofenac sodium (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).
Antibacterial Activity : Research has been conducted on similar compounds for their antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. One study indicated that certain derivatives demonstrated greater antibacterial activity (Narayana, Rao, & Rao, 2009).
Synthesis Techniques and Derivatives : The compound and its derivatives have been synthesized using various techniques, showing a range of properties. These synthesis methods are significant for exploring the compound's potential in medicinal chemistry (Dave & Patel, 2001).
Heterocyclic Systems and Chemical Properties : Studies have been conducted on the chemical properties and reactions of this compound, leading to the formation of condensed heterocyclic systems. This research is crucial for understanding the compound's behavior in various chemical environments (Hassan, Youssef, El-zohry, & El-wafa, 1988).
Antimicrobial and Antifungal Activity : There is research indicating the compound's potential in antimicrobial and antifungal applications. This is particularly relevant for the development of new pharmaceuticals and treatments for infections (Bhoge, Magare, & Mohite, 2021).
Anti-HIV, Anticancer, and Antimicrobial Agents : Some derivatives have been synthesized with the intention of exploring their potential as anti-HIV, anticancer, and antimicrobial agents. This highlights the compound's versatility in various therapeutic areas (Habib, Rida, Badawey, & Fahmy, 1996).
Histamine H1-Receptor Antagonists : The compound has been used in the design and synthesis of potential histamine H1-receptor antagonists. This suggests its relevance in treating allergies and related conditions (Suhagia, Chhabria, & Makwana, 2006).
Anti-inflammatory, CNS Depressant, and Antimicrobial Activities : Research has been done on novel derivatives for their anti-inflammatory, CNS depressant, and antimicrobial activities. Such studies are essential for discovering new therapeutic agents (Ashalatha, Narayana, Vijaya Raj, & Kumari, 2007).
Anticonvulsant and Antidepressant Activities : Derivatives of the compound have been evaluated for their potential anticonvulsant and antidepressant activities. This demonstrates the compound's potential in neuropharmacology (Zhang, Wang, Wen, Li, & Quan, 2016).
Platelet Antiaggregating and Other Activities : The compound has been studied for its platelet antiaggregating and other medicinal activities, showing its broad pharmacological potential (Ranise, Bruno, Bondavalli, Schenone, D'Amico, Falciani, Filippelli, & Rossi, 1994).
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-5,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-9-6-5-7-13(12(9)4)20-15-14(16(21)19-17(20)22)10(2)8-11(3)18-15/h5-8H,1-4H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQAFQIWUJOMKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C)C)C(=O)NC2=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

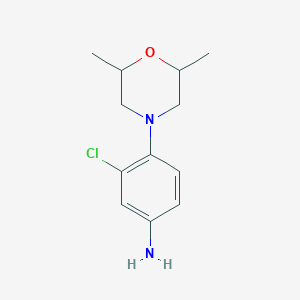
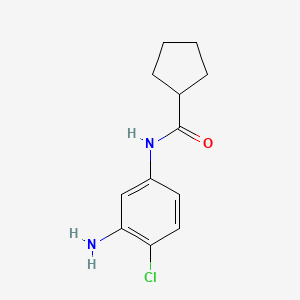
![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)
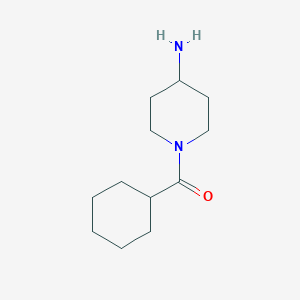
![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)
